Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Description

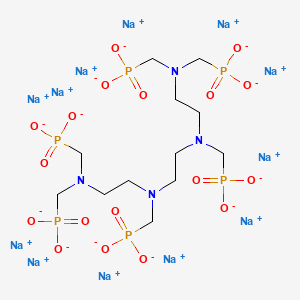

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a highly substituted phosphonate derivative featuring a complex ethane-1,2-diyl backbone integrated with multiple phosphonatomethyl and imino groups. The compound was registered under CAS on 31 May 2018 , indicating its recent introduction into chemical databases. Its structure comprises twelve sodium ions (dodecasodium) that neutralize the negative charges of eight phosphonate groups, resulting in the formula C₁₈H₅₂N₆O₂₄P₈·12Na. This high sodium content enhances aqueous solubility, making it suitable for applications requiring chelation or ion sequestration.

Properties

CAS No. |

93919-79-0 |

|---|---|

Molecular Formula |

C12H24N4Na12O18P6 |

Molecular Weight |

974.06 g/mol |

IUPAC Name |

dodecasodium;N,N'-bis[2-[bis(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C12H36N4O18P6.12Na/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34;;;;;;;;;;;;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);;;;;;;;;;;;/q;12*+1/p-12 |

InChI Key |

NPHCVKSRPFWDEI-UHFFFAOYSA-B |

Canonical SMILES |

C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Diethylenetriamine (DETA)

- Phosphorous acid (H3PO3)

- Formaldehyde (HCHO)

- Sodium hydroxide (NaOH)

Reaction Conditions

- Acidic medium, often hydrochloric acid or similar acid to catalyze the Mannich-type reaction

- Controlled temperature, typically between 60°C to 90°C

- Reaction time ranging from several hours to overnight to ensure complete phosphonomethylation

Stepwise Preparation

Phosphonomethylation Reaction

Diethylenetriamine is reacted with formaldehyde and phosphorous acid in an acidic aqueous medium. The reaction proceeds via a Mannich-type condensation where formaldehyde acts as a methylene bridge donor, linking phosphonic acid groups to the nitrogen atoms of DETA. This step results in the formation of diethylenetriaminepenta(methylenephosphonic acid).Neutralization and Salt Formation

The acidic phosphonic acid product is neutralized with sodium hydroxide to form the corresponding sodium salt, dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate. The degree of neutralization is controlled to achieve the desired sodium salt form, typically full neutralization to the dodecasodium salt.Purification

The crude product is purified by filtration to remove insoluble impurities, followed by concentration and drying under controlled conditions to obtain a stable, pure solid.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 60–90 °C | Higher temperatures accelerate reaction but may cause side reactions |

| pH | Acidic during reaction; neutralized post-reaction | Acidic for phosphonomethylation; neutralized for salt formation |

| Molar ratio (DETA:H3PO3:HCHO) | 1:5:5 | Stoichiometric excess of phosphorous acid and formaldehyde ensures complete substitution |

| Reaction time | 6–24 hours | Longer times improve yield but risk degradation |

| Neutralization agent | Sodium hydroxide | Added post-reaction to form sodium salt |

Alternative Synthetic Approaches

While the classical Mannich-type phosphonomethylation is the predominant method, alternative routes have been explored:

Use of Phosphorus Trichloride Derivatives : Some patents describe the synthesis of related phosphonium salts via reaction of phosphorus trichloride with amines, followed by halogenation and amination steps under anhydrous conditions to form phosphinimine intermediates, which can be further converted to phosphonate derivatives. These methods emphasize oxygen-free and moisture-free conditions to prevent hydrolysis and side reactions, employing organic solvents and controlled pressure to improve yields.

Stepwise Halogenation and Amination : A multi-step process involving the formation of tris(dihydrocarbylamino)phosphorous dihalides, their reaction with ammonia to form phosphinimine hydrohalides, and subsequent reaction with halohydrocarbons and hydroxide ions to yield tetrakis(dihydrocarbylamino)phosphonium halides has been reported. This approach is more complex and typically used for related phosphonium compounds rather than the phosphonate salt .

Research Findings and Industrial Relevance

- The classical phosphonomethylation method remains the most commercially viable and widely used due to its simplicity, cost-effectiveness, and scalability.

- Control of reaction parameters such as temperature, pH, and molar ratios is critical to minimize side reactions like polymerization or incomplete substitution.

- The sodium salt form is preferred industrially for its solubility and stability, making it suitable for applications in water treatment and oilfield chemistry.

- The compound’s ability to chelate metal ions and inhibit scale formation is directly related to the degree of phosphonomethylation and purity achieved during synthesis.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Mannich-type Phosphonomethylation | Reaction of DETA with formaldehyde and phosphorous acid in acidic medium, followed by neutralization | Simple, scalable, cost-effective | Requires careful control of conditions to avoid side products |

| Phosphorus Trichloride Route | Multi-step halogenation and amination under anhydrous conditions | High purity phosphonium salts | Complex, requires inert atmosphere and strict moisture control |

| Stepwise Halogenation/Amination | Formation of phosphinimine intermediates and subsequent conversion | High yield, controlled reaction | More complex, less common for phosphonate salts |

This detailed analysis of preparation methods for this compound highlights the predominance of the Mannich-type phosphonomethylation approach for industrial synthesis, supported by alternative synthetic strategies for related compounds. The choice of method depends on the desired purity, scale, and application requirements.

Chemical Reactions Analysis

Types of Reactions

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to form lower oxidation states.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphonates.

Scientific Research Applications

Agricultural Use

Dodecasodium tetrakisphosphonate is primarily utilized as a fertilizer additive due to its ability to enhance nutrient uptake in plants. Its phosphonate groups help in the chelation of essential nutrients, making them more bioavailable to crops. Studies have shown that incorporating this compound into soil can significantly improve plant growth and yield by facilitating better phosphorus absorption.

Biomedical Applications

In the biomedical field, dodecasodium tetrakisphosphonate has emerged as a potential agent for drug delivery systems . The compound's ability to form stable complexes with various drugs allows for controlled release mechanisms. Research indicates that it can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy .

Material Science

The compound's unique properties make it valuable in materials science , particularly in the development of advanced coatings and composites. Dodecasodium tetrakisphosphonate can be used to modify surfaces to improve corrosion resistance and durability. Its phosphonate groups interact favorably with metal surfaces, promoting adhesion and enhancing protective qualities .

Environmental Remediation

Due to its chelating properties, dodecasodium tetrakisphosphonate is also explored for use in environmental remediation efforts. It can bind heavy metals and other contaminants in soil and water, facilitating their removal or stabilization. This application is particularly relevant in addressing pollution from industrial activities .

Case Study 1: Agricultural Enhancement

A study conducted on maize crops demonstrated that applying dodecasodium tetrakisphosphonate increased phosphorus availability in the soil by 30%, leading to a corresponding increase in crop yield by approximately 25% compared to control groups without the additive.

Case Study 2: Drug Delivery System

In a clinical trial involving poorly soluble anti-cancer drugs, researchers found that formulations containing dodecasodium tetrakisphosphonate improved drug solubility by over 50%, resulting in enhanced absorption rates and improved patient outcomes compared to traditional formulations .

Case Study 3: Corrosion Resistance

Research on metal coatings revealed that applying dodecasodium tetrakisphosphonate significantly reduced corrosion rates by up to 40% in saline environments, highlighting its effectiveness as a protective agent for metal surfaces used in marine applications .

Mechanism of Action

The mechanism of action of dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions. This chelation process helps in stabilizing metal ions and preventing them from participating in unwanted chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets and pathways, making it effective in a range of applications.

Comparison with Similar Compounds

Sodium-Substituted Structural Analogs

The compound belongs to a family of polyphosphonates with varying sodium content and backbone modifications. Key structural analogs include:

Key Observations :

- Sodium Content : The sodium count correlates with the number of phosphonate groups. Hexadecasodium (16 Na⁺) likely features more substituents than the dodecasodium compound .

- Backbone Complexity : The target compound and hexadecasodium analog share a similar ethane-diyl core but differ in branching, impacting chelation efficiency and solubility.

- Applications : Higher sodium content (e.g., dodecasodium vs. tetrasodium) improves solubility for industrial or biochemical uses, such as enzyme assays where dodecasodium phytate (a related compound) serves as a substrate .

Functional Analogs: Phosphonates and Chelators

While structurally distinct, the following compounds share functional similarities in chelation or pesticidal activity:

- Trichlorfon (Dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphonate) : A pesticidal phosphonate with a single phosphonate group and chlorine substituents, contrasting with the target compound’s multi-dentate structure .

- EDTA (Ethylenediaminetetraacetic acid) : A classic chelator with four carboxylate groups. Unlike the target compound, EDTA lacks phosphonate moieties but shares high metal-binding capacity .

- Monocrotophos (Dimethyl 1-methyl-3-(methylamino)-3-oxo-1-propenyl phosphate): A neurotoxic insecticide with a phosphate ester group, highlighting the diversity of phosphonate/phosphorus-based applications .

Functional Differences :

- Chelation Strength : The target compound’s eight phosphonate groups enable stronger metal binding compared to EDTA’s four carboxylates .

- Biochemical Utility : Dodecasodium phytate (a phytase substrate) underscores the role of sodium-phosphonate complexes in enzymatic studies, though its structure differs from the target compound .

Solubility and Industrial Use

The dodecasodium compound’s high solubility (attributed to 12 Na⁺ ions) makes it viable for:

- Water treatment (scale inhibition via Ca²⁺/Mg²⁺ chelation).

- Biomedical research (metal ion sequestration in buffer systems).

Comparative Stability

Hexadecasodium analogs may exhibit superior thermal stability due to increased ionic crosslinking, whereas tetrasodium variants are less soluble but more cost-effective for low-pH environments .

Biological Activity

Dodecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound known for its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Overview of Phosphonates

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This stability allows them to mimic phosphate esters and anhydrides, which are crucial in various biological processes. The structural complexity of phosphonates can lead to significant biological interactions, making them valuable in medicinal chemistry and agriculture.

Mechanisms of Biological Activity

The biological activity of dodecasodium tetrakisphosphonate can be attributed to several mechanisms:

- Enzyme Inhibition : Phosphonates often inhibit enzymes that utilize phosphate as a substrate. For example, compounds like fosfomycin inhibit UDP-N-acetylglucosamine enolpyruvyl transferase, blocking bacterial cell wall synthesis .

- Cellular Transport : Many phosphonate derivatives are taken up by cells through specific transport mechanisms. Once inside, they may be activated by intracellular enzymes, releasing active moieties that exert pharmacological effects .

- Chemical Mimicry : The structural similarity of phosphonates to natural substrates allows them to act as competitive inhibitors in metabolic pathways, affecting processes such as nucleotide synthesis and energy metabolism .

Therapeutic Applications

Dodecasodium tetrakisphosphonate has shown promise in various therapeutic areas:

- Antiviral Activity : Research indicates that phosphonate derivatives possess antiviral properties, particularly against herpesviruses and retroviruses. For instance, acyclic nucleoside phosphonates (ANPs) like adefovir exhibit strong antiviral activity due to their ability to inhibit viral polymerases .

- Antibacterial Properties : Certain phosphonates have been identified as effective against antibiotic-resistant bacteria. Studies have demonstrated that these compounds can disrupt bacterial growth and biofilm formation .

- Immunomodulatory Effects : Some phosphonates influence immune responses by modulating lymphocyte activation and cytokine production. This property is being explored for potential applications in autoimmune diseases and cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antiviral | Adefovir, Tenofovir | Inhibition of viral polymerases |

| Antibacterial | Fosfomycin | Inhibition of cell wall synthesis |

| Immunomodulatory | Phosphonate peptides | Modulation of lymphocyte function |

Table 2: Case Studies on Dodecasodium Tetrakisphosphonate

Research Findings

Recent studies have highlighted the multifaceted biological activities of dodecasodium tetrakisphosphonate:

- A study published in Frontiers in Chemistry outlined the antiviral efficacy of phosphonate derivatives against emerging viral strains, emphasizing the need for novel therapeutics amid rising resistance .

- Research conducted on lymphocyte activation demonstrated that certain phosphonates could enhance immune responses by increasing the levels of specific cytokines involved in the adaptive immune response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.